2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
Historical Context of Triazole Research
The foundational work on triazoles began in 1885 with Julius Bladin’s identification of the 1,2,3-triazole system, though initial structural assignments contained inaccuracies. By the early 20th century, systematic studies by Andreocci and later researchers clarified the tautomeric behavior and aromatic properties of 1,2,4-triazoles, distinguishing them as a unique class of nitrogen-rich heterocycles. The mid-20th century saw triazoles gain industrial relevance, particularly after their application as photographic antifogging agents and herbicides. The discovery of azole antifungals in the 1940s, such as fluconazole and voriconazole, marked a pivotal shift toward pharmaceutical exploration. These developments laid the groundwork for synthesizing advanced derivatives like this compound, which integrates fluorine’s electronic effects with the triazole core’s metabolic stability.
Significance in Heterocyclic Chemistry
1,2,4-Triazoles exhibit pronounced aromaticity due to delocalized π-electrons across the N–C–N framework, enabling resonance stabilization through six π-electrons (Figure 1). This stability permits diverse substitution patterns while maintaining ring integrity, a critical feature for designing functional molecules. The compound’s 2-fluorophenyl group enhances lipophilicity and dipole interactions, while the acetonitrile moiety introduces electrophilic character, facilitating nucleophilic additions or cycloadditions. Comparative analysis of triazole derivatives reveals that fluorination at the phenyl ring’s ortho position optimizes steric and electronic profiles for receptor binding, as evidenced by its prevalence in kinase inhibitors.
Table 1: Key Structural Features of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₉FN₄O |
| Molecular Weight | 232.21 g/mol |
| Aromatic System | 1,2,4-Triazole core with conjugated π-system |
| Functional Groups | Fluorophenyl, methyl, oxo, acetonitrile |
| Tautomeric Forms | 1H- and 4H- configurations influenced by solvent polarity |
Evolution of 1,2,4-Triazole-Based Functional Compounds
Early syntheses of 1,2,4-triazoles relied on cyclocondensation of hydrazines with carboxylic acid derivatives, but modern approaches emphasize atom economy and regioselectivity. The patent literature describes scalable methods using formic ether and ammonium salts under high-pressure conditions, achieving yields exceeding 90%. For this compound, key steps include:
- Ring Formation : Condensation of 2-fluorophenylhydrazine with methyl acetoacetate to yield the triazolinone intermediate.
- Functionalization : N-alkylation with chloroacetonitrile under basic conditions, exploiting the triazole’s nucleophilic nitrogen.
Industrial adaptations employ continuous-flow reactors to minimize byproducts, reflecting trends toward green chemistry.
Current Research Landscape
Recent studies focus on optimizing the compound’s bioavailability and target selectivity. Quantum mechanical calculations predict strong hydrogen-bonding capacity at the triazole’s N2 position, correlating with observed inhibitory effects on cytochrome P450 enzymes. Solid-state NMR analyses reveal polymorphic behavior influenced by crystallization solvents, with implications for pharmaceutical formulation. Collaborative efforts between academia and industry have produced analogs with enhanced aqueous solubility via sulfonation of the acetonitrile group, though this compromises blood-brain barrier permeability.
Relevance in Pharmaceutical Sciences
The compound’s mechanism of action parallels that of clinical triazoles, inhibiting fungal lanosterol 14α-demethylase (CYP51) through coordination of the triazole nitrogen to the heme iron. Its fluorophenyl moiety disrupts substrate access to the active site, offering a structural advantage over non-fluorinated analogs in overcoming azole resistance. Preclinical assays demonstrate nanomolar activity against Candida auris, with negligible cytotoxicity toward human hepatocytes at therapeutic concentrations. These properties underscore its potential as a lead compound for next-generation antifungals, particularly in immunocompromised populations.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c1-8-14-15(7-6-13)11(17)16(8)10-5-3-2-4-9(10)12/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZLYBHIRMYROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the acetonitrile moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the triazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile, exhibit significant antimicrobial properties. A study demonstrated that various triazole derivatives showed effectiveness against a range of pathogenic bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential enzymes .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives related to this compound were tested against lung carcinoma and kidney fibroblast cell lines, revealing promising results in reducing cell viability .
Anti-inflammatory Effects
Triazole derivatives have also been noted for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in various models of inflammation . This suggests a therapeutic role in conditions characterized by chronic inflammation.
Fungicidal Activity
The triazole group is well-known in agricultural chemistry for its fungicidal properties. The compound has been evaluated for its efficacy against plant pathogens, indicating potential use as a fungicide to protect crops from fungal infections . Its mechanism typically involves inhibiting ergosterol biosynthesis in fungi.
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor in metal surfaces. Its heterocyclic structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes . This application is particularly relevant in industries where metal components are exposed to harsh environments.
Synthetic Pathways
The synthesis of this compound involves several chemical reactions including condensation and cyclization processes using readily available precursors such as fluorophenyl derivatives and acetonitrile .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Disruption of microbial membranes |
| Anticancer properties | Induction of apoptosis | |
| Anti-inflammatory effects | Inhibition of inflammatory cytokines | |
| Agricultural Chemistry | Fungicidal activity | Inhibition of ergosterol biosynthesis |
| Material Science | Corrosion inhibition | Adsorption on metal surfaces |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In another investigation published in ACS Omega, researchers synthesized several triazole derivatives and assessed their anticancer properties against lung cancer cell lines. The data showed that these compounds significantly reduced cell viability through apoptosis pathways .
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The fluorophenyl group and the triazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the fluorine atom on the phenyl ring significantly alters physicochemical properties. For example:
- 2-[4-(3-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS: 860786-21-6) has a 3-fluorophenyl group, which may reduce steric hindrance compared to the 2-fluorophenyl analog .
Table 1: Substituent Effects on Key Properties
| Compound (CAS) | Fluorophenyl Position | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| 860784-78-7 (Target Compound) | 2- | 232.22 | 1.8 |
| 860786-21-6 | 3- | 232.22 | 1.7 |
| 860651-05-4 | 4- | 232.22 | 2.1 |
*LogP values estimated using fragment-based methods.
Functional Group Modifications
Replacing the acetonitrile group with esters or hydrazides alters solubility and reactivity:
- Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 1260379-21-2) contains an ethyl ester instead of acetonitrile, improving solubility in polar solvents .
- 2-{4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetohydrazide (CAS: N/A) features a hydrazide group, enabling further derivatization for antimicrobial applications .
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Melting Point (°C) | Biological Activity |
|---|---|---|---|
| Target Compound (860784-78-7) | Acetonitrile | Not reported | Potential CNS activity* |
| Ethyl ester analog (1260379-21-2) | Ester | Not reported | Intermediate for herbicides |
| Acetohydrazide derivative | Hydrazide | 245–251 | Antimicrobial (MIC: 8 µg/mL) |
*Inferred from PASS Online predictions for triazole derivatives .
Biological Activity
2-[4-(2-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
- Molecular Formula : C₁₁H₉FN₄O
- Molecular Weight : 232.22 g/mol
- CAS Number : 860786-21-6
Research indicates that compounds in the triazole family exhibit various biological activities, including:
- Antitumor Activity : Triazole derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as JNK and ASK1 .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various pathogens. In vitro studies suggest that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
Case Study 1: Antitumor Activity
In a study evaluating the antiproliferative effects of triazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 breast cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis through oxidative stress pathways .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of four human pathogenic bacteria. The results indicated its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Pharmacological Implications
The biological activities exhibited by this compound suggest its potential utility in various therapeutic areas:
- Cancer Therapy : Given its cytotoxic effects on cancer cell lines, it may serve as a lead compound for developing new anticancer agents.
- Infection Control : Its antibacterial properties highlight its potential as a treatment option for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how do they inform experimental design?
- Answer: Critical properties include polar surface area (PSA) , boiling point , pKa , and density (predicted values for analogous triazole derivatives: PSA ≈80.5, boiling point ~525°C, pKa ~0.21, density ~1.52 g/cm³) . These influence solvent selection (e.g., high PSA suggests polar solvents for solubility), purification methods (e.g., distillation or recrystallization based on boiling point), and stability under acidic conditions. Use computational tools (e.g., ACD/Labs or ChemAxon) to predict logP and solubility for buffer optimization.
Q. How can researchers optimize the synthetic route for improved yield and purity?
- Answer: Apply statistical experimental design (e.g., factorial or response surface methodology) to screen variables like temperature, catalyst loading, and reaction time . For example, ICReDD’s iterative approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput experimentation to narrow optimal conditions . Monitor intermediates via HPLC or LC-MS to identify bottlenecks (e.g., by-product formation).
Q. Which spectroscopic techniques are most effective for structural characterization?
- Answer:
- NMR : H/C NMR to confirm the fluorophenyl group and triazole ring substitution patterns (e.g., aromatic proton splitting and carbonyl signals).
- IR : Validate the nitrile (C≡N stretch ~2200 cm) and carbonyl (C=O ~1700 cm) functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) .
- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .
Advanced Research Questions
Q. How can computational modeling predict reactivity and stability under varying conditions?
- Answer:
- Reactivity : Use DFT calculations (e.g., Gaussian or ORCA) to map potential reaction pathways (e.g., hydrolysis of the nitrile group) and identify electrophilic/nucleophilic sites .
- Stability : Molecular dynamics (MD) simulations can assess degradation kinetics in solvents or under thermal stress.
- Table : Example Computational Parameters
| Property | Method (Basis Set) | Software |
|---|---|---|
| Frontier Orbitals | B3LYP/6-311+G(d,p) | Gaussian 16 |
| Solvation Energy | COSMO-RS | Turbomole |
| Transition States | Nudged Elastic Band | VASP |
Q. How to resolve contradictions in experimental data (e.g., acid-base behavior or solubility)?
- Answer:
- Reproducibility : Standardize protocols (e.g., pH calibration, solvent purity).
- Advanced Analytics : Use pH-dependent UV-Vis spectroscopy or capillary electrophoresis to re-evaluate pKa discrepancies .
- Cross-Validation : Compare solubility data across multiple methods (e.g., shake-flask vs. potentiometric titration) .
Q. What safety protocols are critical for handling this compound?
- Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with acetonitrile derivatives) .
- Ventilation : Use fume hoods due to potential nitrile volatility.
- First Aid : Immediate washing for skin contact; seek medical attention if inhaled .
Q. How does the 2-fluorophenyl group influence electronic properties and biological interactions?
- Answer:
- Electronic Effects : Fluorine’s electron-withdrawing nature alters the triazole ring’s electron density, affecting binding to targets (e.g., enzyme active sites). Compute Mulliken charges or electrostatic potential maps .
- Biological Studies : Conduct SAR (structure-activity relationship) assays with fluorophenyl analogs to assess potency changes (e.g., IC shifts in kinase inhibition assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
